(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide is an acrylamide derivative characterized by a 3,4-dimethoxyphenyl group attached to the α,β-unsaturated carbonyl system and a benzylamine substituent modified with a pyridin-2-yloxy moiety. This compound is part of a broader class of cinnamamide derivatives, which are studied for their diverse biological activities, including antifungal, enzyme inhibitory, and neuroprotective effects .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-27-20-11-9-17(15-21(20)28-2)10-12-22(26)25-16-18-6-5-7-19(14-18)29-23-8-3-4-13-24-23/h3-15H,16H2,1-2H3,(H,25,26)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJNSUMYOVWPQ-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide, with the CAS number 1706473-36-0, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C23H22N2O4
- Molecular Weight : 390.439 g/mol
- Structure : The compound features a conjugated system with a dimethoxyphenyl group and a pyridine derivative, which are known to influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown effectiveness in inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study : In vitro tests on analogs of this compound demonstrated inhibition of cell growth in MCF-7 breast cancer cells. The IC50 values ranged from 10 to 20 µM, indicating a promising therapeutic potential against estrogen receptor-positive breast cancer .
Antiviral Activity
Pyridine-containing compounds have been extensively studied for their antiviral properties, particularly against HIV. The structural similarities suggest that this compound may also exhibit activity against viral replication.
Research Findings : A study evaluating various pyridine derivatives found that certain modifications significantly enhanced their efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds showed activity against multiple HIV strains, with some exhibiting sub-micromolar IC50 values .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and viral replication.
- Modulation of Signaling Pathways : Interaction with G protein-coupled receptors (GPCRs) may alter cellular signaling cascades that control cell growth and apoptosis .
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to increased apoptosis rates.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide exhibit significant anti-inflammatory properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In vitro studies have shown that certain analogs can effectively reduce inflammation markers in cell cultures .
Anticancer Potential
Some studies have suggested that this compound may possess anticancer properties. Analogous compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties as well. Research on related benzamide derivatives has shown effectiveness against a range of bacteria and fungi, suggesting that this compound could be explored as a potential antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Acrylamide Backbone : This is achieved through the reaction of appropriate amines with acrylate derivatives.
- Substitution Reactions : The introduction of the pyridine and methoxy groups is crucial for enhancing biological activity.
Several derivatives have been synthesized to optimize pharmacological effects and reduce toxicity. These modifications often involve altering substituents on the aromatic rings or changing the length of the alkyl chains attached to the amide nitrogen .
Case Study 1: Anti-inflammatory Activity
A study investigating a series of benzamide derivatives found that certain modifications led to enhanced COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized compounds showed promising results in reducing edema in animal models, indicating their potential as effective anti-inflammatory agents .
Case Study 2: Anticancer Efficacy
In another study, a derivative of this compound was tested against breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Core Structure : The acrylamide backbone with an (E)-configured double bond is conserved across analogs.
- Aromatic Substituents :
- 3,4-Dimethoxyphenyl Group : Present in the target compound and shared with analogs such as (E)-3-(3,4-dimethoxyphenyl)-N-((3,5,6-trimethylpyrazin-2-yl)methyl)acrylamide (L3) and (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) .
- Amine Substituent : The 3-(pyridin-2-yloxy)benzyl group distinguishes the target compound from others. For example:
- L3 : Contains a trimethylpyrazine-methyl group .
- 5q : Features a 2-(indol-3-yl)ethyl group .
- 3b : Substituted with pyridin-4-yl (yield: 88%) .
Impact of Methoxy Groups:
- Antifungal activity in phthalimide-derived acrylamides correlates with the number of methoxy groups. The target compound’s two methoxy groups may confer moderate activity compared to 3,4,5-trimethoxyphenyl analogs (e.g., (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide), which show enhanced antifungal effects .
Antifungal Activity:
- Compounds with phthalimide substituents (e.g., (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide) exhibit moderate antifungal activity, with potency increasing with methoxy group count . The target compound’s benzyl-pyridin-oxy group may alter its spectrum of activity.
Enzyme Inhibition:
- AChE/BChE Inhibition : Analogs like 5q (IC₅₀ = 11.51 μM for AChE) highlight the role of the 3,4-dimethoxyphenyl group in cholinesterase inhibition . The target compound’s pyridin-2-yloxy moiety could modulate selectivity or potency.
Neuroprotective Effects:
- Ligustrazinyl amides (e.g., L3) demonstrate neuroprotection, suggesting that the 3,4-dimethoxyphenyl acrylamide scaffold is a viable platform for CNS-targeted therapies .
Data Table: Key Analogs and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
